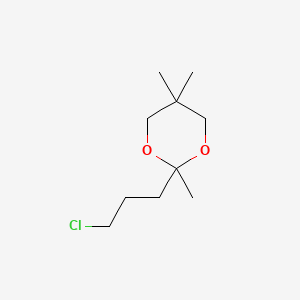
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane
Cat. No. B1356396
Key on ui cas rn:
88128-57-8
M. Wt: 206.71 g/mol
InChI Key: LESDKFYPLUGGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06720391B2
Procedure details


A one liter, round bottom flask is equipped with a magnetic stir bar, a Dean-Stark water separator, a reflux condenser and a nitrogen inlet. This apparatus is dried in an oven overnight at 120° C., assembled hot, and is allowed to cool to room temperature in a stream of nitrogen. The flask is charged with 144.70 grams (1.20 moles) of 5-chloro-2-pentanone, 185.00 grams (1.32 moles) of 2,2-dimethyl-1,3-propandiol, 300 ml of toluene and 0.05 grams of p-toluenesulfonic acid catalyst. The flask is placed in a heating mantle and the reaction mixture is heated to reflux until close to the theoretical amount of water (21.6 ml) is collected in the Dean-Stark trap. The reaction mixture is allowed to cool to room temperature, transferred to a separatory funel and washed with 200 ml portions of saturated sodium bicarbonate solution, and three times with water. The resulting organic layer is separated, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure on a rotary evaporator. This affords a clear, pale yellow oil, which is employed in the subsequent reactions without further purification.






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[CH3:8][C:9]([CH3:14])([CH2:12]O)[CH2:10][OH:11].C1(C)C=CC=CC=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1([CH3:6])[O:11][CH2:10][C:9]([CH3:14])([CH3:12])[CH2:8][O:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
144.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(C)=O
|
|
Name
|
|
|
Quantity
|
185 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
21.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A one liter, round bottom flask is equipped with a magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This apparatus is dried in an oven overnight at 120° C.
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected in the Dean-Stark trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 200 ml portions of saturated sodium bicarbonate solution, and three times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting organic layer is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous potassium carbonate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This affords a clear, pale yellow oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is employed in the subsequent reactions without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCCCC1(OCC(CO1)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
